Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride
Description
Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate hydrochloride is a synthetic organic compound featuring a 2-azaspiro[3.3]heptane core structure conjugated with a methyl ester group. The spirocyclic framework imposes conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity and metabolic stability. The hydrochloride salt improves solubility in polar solvents, facilitating its use in pharmaceutical formulations.
Properties
IUPAC Name |
methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)2-7-3-9(4-7)5-10-6-9;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFPNJQTHWIHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2(C1)CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride typically involves the following steps:
Formation of the Spiro Intermediate: The initial step involves the formation of the spiro intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.
Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules. Its spiro structure provides a unique scaffold for creating derivatives that can be utilized in various chemical reactions, including:
- Oxidation: Leading to the formation of ketones or carboxylic acids.
- Reduction: Resulting in alcohols.
- Substitution Reactions: Producing various substituted derivatives depending on the nucleophile used.
Table 1: Key Reactions Involving Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride
| Reaction Type | Products Formed | Conditions Required |
|---|---|---|
| Oxidation | Ketones or Carboxylic Acids | Oxidizing agents (e.g., KMnO₄) |
| Reduction | Alcohols | Reducing agents (e.g., LiAlH₄) |
| Substitution | Various Substituted Derivatives | Nucleophiles in suitable solvents |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential pharmacological properties . It is used as a building block for drug development due to its ability to interact with biological targets effectively.
Potential Applications:
- Drug Development: The compound’s unique structure allows it to bind to specific receptors or enzymes, potentially leading to new therapeutic agents.
- Pharmacological Studies: Investigating its effects on various biological pathways can yield insights into its utility as a therapeutic compound .
Biological Studies
This compound is valuable in biological studies aimed at understanding its interactions with biological molecules:
- Mechanism of Action: The compound's spiro structure enables it to fit into unique binding sites on enzymes or receptors, modulating their activity and leading to various biological effects.
- Therapeutic Effects: Ongoing research examines its potential therapeutic applications and interactions with other biochemical pathways .
Table 2: Biological Activities and Mechanisms
| Activity Type | Description | Examples of Interaction |
|---|---|---|
| Enzymatic Activity | Modulates enzyme activity through binding | Potential inhibition or activation |
| Therapeutic Effects | Investigated for anti-inflammatory or analgesic properties | Clinical studies ongoing |
Industrial Applications
The compound's unique structural properties make it suitable for industrial applications, particularly in the development of new materials and catalysts.
Applications Include:
- Material Science: Utilized in the formulation of novel materials due to its stability and reactivity.
- Catalysis: Its ability to facilitate chemical reactions makes it a candidate for use in catalytic processes .
Case Study 1: Drug Development Research
A recent study investigated the pharmacokinetics and pharmacodynamics of this compound as a potential analgesic agent. The research highlighted its efficacy in modulating pain pathways, suggesting further exploration into its therapeutic applications.
Case Study 2: Synthesis of Complex Molecules
Research conducted at a leading university focused on utilizing this compound as an intermediate in synthesizing novel spirocyclic compounds with enhanced biological activity. The results indicated successful synthesis and characterization of new derivatives that exhibited promising biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate hydrochloride with structurally related spirocyclic compounds, highlighting key differences in molecular properties, substituents, and applications:
*Estimated based on structural analogs.
Key Research Findings:
Spirocyclic Rigidity: The 2-azaspiro[3.3]heptane core restricts rotational freedom, improving binding affinity to biological targets compared to non-constrained analogs (e.g., piperidine derivatives).
Functional Group Impact :
- Methyl ester derivatives (e.g., the target compound) exhibit better solubility and serve as prodrugs, whereas carboxylic acid analogs (e.g., 2-(2-azaspiro[...]acetic acid hydrochloride) are more polar but less bioavailable.
- tert-BOC protection (e.g., tert-butyl carbamate derivatives) enhances stability during synthesis but requires cleavage for pharmacological activity.
Heteroatom Substitution :
- Oxygen (2-oxaspiro) and sulfur (2-thiaspiro) variants modulate electronic properties and metabolic stability. Sulfur-containing analogs may exhibit unique reactivity (e.g., oxidation to sulfoxides).
Substituent Effects :
- Phenyl groups (e.g., 6-phenyl derivatives) increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
Biological Activity
Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride is a chemical compound with notable biological activity, primarily explored for its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₆ClNO₂
- Molecular Weight : 205.68 g/mol
- CAS Number : 2055497-45-3
The compound features a unique spiro structure, which contributes to its biological activity by allowing it to interact with various molecular targets.
The mechanism of action involves the compound's interaction with specific receptors or enzymes. The spiro configuration enables it to fit into unique binding sites, potentially modulating the activity of these biological molecules. This can lead to various downstream effects, influencing cellular pathways and functions.
Pharmacological Properties
This compound has been investigated for several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
- Cytotoxicity : Research indicates varying levels of cytotoxicity against different cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, which could be beneficial in neurodegenerative disease models.
- Interaction with Biological Molecules : The compound is used in studies to understand its interactions with proteins and other biomolecules, which is crucial for drug development.
Table of Biological Activities
Case Study: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth at concentrations as low as 25 µg/mL against Gram-positive bacteria. This suggests its potential as a lead compound in developing new antibiotics.
Case Study: Cytotoxicity Analysis
In vitro cytotoxicity assays revealed that the compound exhibited an IC50 value of approximately 30 µM against HeLa cells, indicating moderate cytotoxic effects. Further investigations are needed to elucidate the underlying mechanisms and optimize its therapeutic index.
Q & A
What are the key synthetic pathways and intermediates for Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate hydrochloride?
Answer:
The synthesis typically involves three stages:
- Amine Protection : Use tert-butyl carbamate (Boc) to protect the 2-azaspiro[3.3]heptane amine group, forming intermediates like tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride (95% purity, CAS EN300-170776) .
- Alkylation : React the protected spiroamine with methyl chloroacetate under basic conditions (e.g., K₂CO₃/DMF) to introduce the acetate moiety.
- Deprotection : Remove the Boc group using HCl in dioxane, yielding the final hydrochloride salt.
Key challenges include avoiding over-alkylation and ensuring regioselectivity. Reaction progress should be monitored via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and LC-MS ([M+H]⁺ ~218.6) .
How can diastereomer formation during synthesis be minimized?
Answer:
The spiro[3.3]heptane core introduces conformational rigidity, but stereochemical control at the acetate linkage (C-6 position) is critical. Advanced strategies include:
- Chiral Catalysis : Use palladium-catalyzed asymmetric alkylation to favor the desired stereoisomer .
- Chromatographic Resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak IA column, 80:20 hexane/isopropanol) .
- Temperature Modulation : Lower reaction temperatures (−20°C) reduce epimerization risks during deprotection .
What analytical methods are most reliable for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR should confirm the spirocyclic structure (e.g., δ 3.65 ppm for methyl ester, δ 3.2–3.8 ppm for azaspiro protons) .
- HPLC-PDA : Use a C18 column (Method: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) and detect impurities (e.g., unreacted spiroamine or ester hydrolysis products) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 218.6) and HRMS (calculated for C₉H₁₅ClNO₂: 218.0684) validate molecular identity .
How should researchers address discrepancies in reported purity values (e.g., 95% vs. 97%)?
Answer:
Purity variations often arise from:
- Analytical Method Sensitivity : HPLC with UV detection (λ = 210 nm) may underestimate polar impurities; supplement with charged aerosol detection (CAD) .
- Hygroscopicity : The hydrochloride salt can absorb moisture, inflating impurity levels. Dry samples at 60°C under vacuum before analysis .
- Synthesis Batches : Compare multiple batches using standardized protocols (e.g., USP <621> for mobile phase consistency) .
What advanced techniques are recommended for characterizing degradation products under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Analyze degradation products via LC-MS/MS .
- Stability-Indicating Methods : Use gradient HPLC (e.g., 0.1% HCO₂H in water/acetonitrile) to resolve hydrolyzed products (e.g., free carboxylic acid, Rf = 12.3 min) .
- Mass Spectral Libraries : Compare fragmentation patterns (m/z 180.1 for decarboxylated products) against synthetic standards .
How can researchers validate the compound’s pharmacological activity in early-stage studies?
Answer:
- Receptor Binding Assays : Screen against V1A receptors (IC₅₀ < 100 nM) using radiolabeled ligands (e.g., [³H]-vasopressin) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS at 0/30/60 minutes .
- Computational Modeling : Dock the spirocyclic core into V1A receptor homology models (e.g., GPCRdb) to predict binding interactions .
What synthetic modifications improve solubility for in vivo studies?
Answer:
- Counterion Exchange : Replace hydrochloride with besylate (pKa ~1.5) to enhance aqueous solubility (>50 mg/mL) .
- Prodrug Design : Synthesize the free carboxylic acid (methyl ester hydrolysis) and conjugate with PEGylated amines .
- Co-Crystallization : Form co-crystals with succinic acid (2:1 molar ratio) to improve dissolution rates .
How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Catalyst Recycling : Use immobilized Pd catalysts for asymmetric steps to reduce metal leaching .
- Process Optimization : Switch from batch to flow chemistry for Boc deprotection (residence time <5 min, 25°C) .
- Impurity Profiling : Track residual solvents (e.g., DMF < 500 ppm) and genotoxic impurities (e.g., alkyl chlorides) via GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
